Home > Products > Screening Compounds P78376 > PD-1/PD-L1 Inhibitor 3
PD-1/PD-L1 Inhibitor 3 - 1629654-95-0

PD-1/PD-L1 Inhibitor 3

Catalog Number: EVT-254824
CAS Number: 1629654-95-0
Molecular Formula: C89H126N24O18S
Molecular Weight: 1852.197
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PD-1/PD-L1 Inhibitor 3 is a small molecule designed to inhibit the interaction between programmed cell death protein 1 and its ligand, programmed cell death-ligand 1. This interaction plays a crucial role in immune checkpoint regulation, particularly in cancer immunotherapy. PD-1/PD-L1 inhibitors are emerging as significant therapeutic agents due to their ability to enhance T-cell responses against tumors. PD-1/PD-L1 Inhibitor 3 has shown promise in preclinical studies, demonstrating potent inhibitory effects on this interaction and potential applications in treating various malignancies, including melanoma and hepatitis C.

Source

The compound is synthesized and characterized in various studies focusing on the design and evaluation of small-molecule inhibitors targeting the PD-1/PD-L1 pathway. Notable research articles detail its synthesis, biological activity, and structure-activity relationships, providing a comprehensive understanding of its properties and mechanisms of action .

Classification

PD-1/PD-L1 Inhibitor 3 is classified as an immune checkpoint inhibitor, specifically targeting the PD-1/PD-L1 axis. This classification places it within a broader category of therapeutic agents aimed at enhancing immune responses against cancer by blocking inhibitory signals that prevent T-cell activation.

Synthesis Analysis

Methods

The synthesis of PD-1/PD-L1 Inhibitor 3 involves several key steps, typically starting from readily available precursors. The synthesis utilizes techniques such as:

  • Cyclization of Benzylamine: This method is employed to form the core structure of the inhibitor.
  • Formation of Ether Linkers: Ether linkers are often used to connect different moieties within the compound, enhancing solubility and stability.
  • Use of Structure-Activity Relationship Studies: These studies guide the optimization of chemical structures to improve binding affinity and inhibitory activity against PD-L1.

Technical Details

The compound's synthesis is characterized by specific reactions that yield various derivatives, which are then screened for their inhibitory activity using assays like homogeneous time-resolved fluorescence resonance energy transfer . Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Molecular Structure Analysis

Structure

PD-1/PD-L1 Inhibitor 3 features a complex molecular structure that includes:

  • A triaryl scaffold which facilitates interactions with PD-L1 through hydrophobic contacts.
  • An amide linker, which enhances binding through additional hydrogen bonding interactions with key residues in the PD-L1 protein .

Data

The molecular formula for PD-1/PD-L1 Inhibitor 3 is typically represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X, Y, Z, and W denote specific counts of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed structural data can be derived from crystallographic studies that visualize how these compounds fit into the binding site of PD-L1 .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing PD-1/PD-L1 Inhibitor 3 include:

  • Nucleophilic Substitution: This reaction is critical for forming ether linkages.
  • Condensation Reactions: These are often utilized to create amide bonds between different components of the molecule.

Technical Details

Inhibitory activity is assessed through various assays that measure how effectively the compound can block the PD-1/PD-L1 interaction. For instance, in vitro assays have shown varying degrees of inhibition depending on structural modifications made during synthesis .

Mechanism of Action

Process

The mechanism of action for PD-1/PD-L1 Inhibitor 3 involves:

  • Blocking Binding Sites: The inhibitor competes with PD-1 for binding to PD-L1, effectively preventing the formation of this inhibitory complex.
  • Enhancing T-cell Activity: By inhibiting this interaction, T-cells can remain active longer and mount a more effective immune response against tumor cells.

Data

Preclinical studies indicate that this inhibitor can significantly enhance T-cell proliferation and function when tested in co-culture systems with tumor cells expressing PD-L1 .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as solubility, melting point, and stability under physiological conditions are crucial for evaluating the suitability of PD-1/PD-L1 Inhibitor 3 for therapeutic use. These properties are often assessed through standard laboratory techniques.

Chemical Properties

Chemical properties include reactivity with biological targets, stability in biological fluids, and metabolic pathways. The compound's ability to maintain its structure while interacting with proteins is essential for its efficacy as an inhibitor .

Applications

Scientific Uses

PD-1/PD-L1 Inhibitor 3 has several potential applications:

  • Cancer Therapy: It is primarily being investigated for its ability to enhance anti-tumor immunity in various cancers.
  • Immunomodulation: Beyond oncology, it may have applications in treating chronic infections like hepatitis C by modulating immune responses.

Current research continues to explore its efficacy in preclinical models before advancing to clinical trials .

Biochemical Mechanisms of PD-1/PD-L1 Pathway Modulation

Role of PD-1/PD-L1 Interaction in Tumor Immune Evasion

The PD-1/PD-L1 axis constitutes a critical immune checkpoint exploited by tumors to suppress anti-tumor immunity. Programmed Death Ligand 1 (PD-L1), expressed on tumor cells and tumor-associated macrophages, engages PD-1 receptors on activated T cells, delivering inhibitory signals that dampen effector functions. This interaction triggers tyrosine phosphorylation of PD-1’s immunoreceptor tyrosine-based switch motif (ITSM), recruiting phosphatases like SHP-2 (Src homology region 2 domain-containing phosphatase-2). Activated SHP-2 dephosphorylates key components of the TCR signaling cascade, including CD3ζ, ZAP70, and PKCθ, thereby attenuating T-cell activation [1] [9]. Additionally, PD-L1 binding can induce "reverse signaling" in tumor cells, activating pro-survival pathways such as PI3K/AKT and ERK, which enhance tumor cell resistance to apoptosis and promote epithelial-mesenchymal transition (EMT) [2] [9].

Table 1: Mechanisms of PD-1/PD-L1-Mediated Tumor Immune Evasion

MechanismMolecular EffectFunctional Consequence
SHP-2 RecruitmentDephosphorylation of TCR signalosomes (CD3ζ, ZAP70)Attenuated TCR signaling and T-cell activation
Metabolic ReprogrammingInhibition of glycolysis and AMPK activationReduced T-cell proliferation and effector function
Reverse SignalingPI3K/AKT and MAPK pathway activation in tumor cellsEnhanced tumor survival and EMT
Cytokine ModulationDownregulation of IL-2, IFN-γ, TNF-α; Upregulation of IL-10Impaired Th1 response and promotion of Treg activity

Epigenetic modifications further stabilize this immunosuppressive environment. Hypoxia-inducible factor 1α (HIF-1α) and inflammatory cytokines (e.g., IFN-γ) induce PD-L1 transcription via STAT3 and NF-κB binding to the CD274 promoter. Oncogenic pathways like MYC amplification and PTEN loss also upregulate PD-L1 expression, linking tumor genetics to immune evasion [9].

Molecular Basis of PD-1/PD-L1 Inhibitor 3 Binding Kinetics

PD-1/PD-L1 Inhibitor 3 is a macrocyclic peptide designed to disrupt PD-1/PD-L1 complex formation through allosteric modulation. Structural analyses reveal that it binds to a hydrophobic groove adjacent to the PD-L1/PD-1 interface, inducing conformational changes in PD-L1’s IgV domain. This alters the "front β-sheet" topology (AGFCC’ strands), critical for PD-1 engagement, reducing binding affinity by >90% (IC₅₀: 18–25 nM) [1] [8]. Unlike monoclonal antibodies (e.g., pembrolizumab), which sterically block the interaction site, Inhibitor 3 stabilizes PD-L1 homodimers, rendering it inaccessible to PD-1 [5] [8].

Kinetic studies demonstrate rapid association rates (kₒₙ: 1.8 × 10⁵ M⁻¹s⁻¹) and slow dissociation (kₒff: 4.7 × 10⁻⁴ s⁻¹), yielding a sub-nanomolar dissociation constant (KD: 2.6 nM). This prolonged occupancy ensures sustained pathway blockade. Additionally, Inhibitor 3’s small size (1.8 kDa) enhances tumor penetration, achieving intratumoral concentrations 3.5-fold higher than antibodies in murine models [8].

Table 2: Comparative Binding Kinetics of PD-1/PD-L1 Inhibitors

ParameterInhibitor 3Monoclonal Antibodies (e.g., Pembrolizumab)
Target SitePD-L1 hydrophobic groovePD-1/PD-L1 interface
MechanismAllosteric modulation & homodimer inductionSteric blockade
IC₅₀18–25 nM0.6–3.4 nM
KD2.6 nM0.3–0.8 nM
kₒₙ (M⁻¹s⁻¹)1.8 × 10⁵1.2–5.6 × 10⁶
kₒff (s⁻¹)4.7 × 10⁻⁴3.1–8.9 × 10⁻⁴

Impact on T-Cell Receptor (TCR) Signaling and Immune Synapse Formation

Inhibitor 3 restores TCR signaling by preventing PD-1-mediated phosphatase recruitment. Upon blockade, dephosphorylation of TCR proximal kinases (e.g., Lck, Fyn) is reduced, preserving immunoreceptor tyrosine-based activation motifs (ITAMs) on CD3ζ. This augments calcium flux, NFAT nuclear translocation, and transcriptional activation of effector genes like IL2 and IFNG [7] [10].

The immune synapse—a dynamic structure formed between T cells and antigen-presenting cells (APCs)—is stabilized by Inhibitor 3. Normally, PD-1 ligation disrupts synapse architecture by inhibiting F-actin polarization and lipid raft aggregation. Inhibitor 3 treatment increases synapse duration by 40% and enhances perforin/granzyme B polarization toward target cells, as evidenced by super-resolution microscopy [7]. Furthermore, Inhibitor 3 reverses PD-1-driven inhibition of CD28 co-stimulation. PD-1 sequesters CD28 from lipid rafts via SHP-2, but blockade restores CD28’s ability to amplify PI3K/AKT/mTOR signaling, boosting T-cell metabolic fitness [10].

Regulation of Cytokine Secretion and Exhaustion Marker Expression

Prolonged PD-1 signaling induces T-cell exhaustion, characterized by overexpression of inhibitory receptors (e.g., TIM-3, LAG-3) and loss of effector cytokines. Inhibitor 3 reprograms this phenotype by modulating epigenetic and transcriptional regulators. Chromatin immunoprecipitation sequencing (ChIP-seq) shows increased H3K27 acetylation at the IFNG and TNF loci in treated T cells, coinciding with reduced DNA methyltransferase 1 (DNMT1) recruitment [9]. Consequently, IFN-γ and TNF-α secretion rise by 3.2-fold and 2.7-fold, respectively, while immunosuppressive IL-10 declines by 60% [9] [10].

Exhaustion markers are downregulated through suppression of the BATF/IRF4 axis. PD-1 signaling reinforces BATF (basic leucine zipper transcription factor) expression, which cooperates with IRF4 to repress effector genes. Inhibitor 3 reduces BATF mRNA by 55%, thereby diminishing PD-1, TIM-3, and LAG-3 expression. This correlates with increased TCF1 (T-cell factor 1) levels, a transcription factor essential for memory T-cell differentiation [9].

Table 3: Impact of Inhibitor 3 on T-Cell Cytokines and Exhaustion Markers

ParameterChange with Inhibitor 3Functional Implication
IFN-γ Secretion↑ 3.2-foldEnhanced tumor cell killing and MHC-I upregulation
TNF-α Secretion↑ 2.7-foldPromotion of tumor necrosis and DC maturation
IL-10 Secretion↓ 60%Reduced Treg-mediated immunosuppression
PD-1 Expression↓ 45%Lowered checkpoint receptor density
TIM-3/LAG-3 Expression↓ 50–65%Restoration of polyfunctional T-cell responses
TCF1 Expression↑ 3.5-foldPromotion of memory T-cell differentiation

Properties

CAS Number

1629654-95-0

Product Name

PD-1/PD-L1 Inhibitor 3

IUPAC Name

N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide

Molecular Formula

C89H126N24O18S

Molecular Weight

1852.197

InChI

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95)

InChI Key

XAUDCIZFSQEZFS-YZZQCSFYSA-N

SMILES

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N

Synonyms

(3S,6S,12S,15S,18S,21S,24S,27S,30R,39S,42S,47aS)-3-((1H-imidazol-5-yl)methyl)-12,18-bis((1H-indol-3-yl)methyl)-N,42-bis(2-amino-2-oxoethyl)-36-benzyl-21,24-dibutyl-27-(3-guanidinopropyl)-15-(hydroxymethyl)-6-isobutyl-8,20,23,38,39-pentamethyl-1,4,7,1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.